molecular formula C20H20FN5OS B14989536 N-(4-fluorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-fluorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B14989536
M. Wt: 397.5 g/mol
InChI Key: OCQGAQPDAUMAMR-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties. The presence of fluorophenyl and phenyl groups further enhances its pharmacological potential, making it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N-(4-FLUOROPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the condensation reaction between aryl α-bromo ketones and thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . Another approach includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . These methods offer high yields and are efficient for the preparation of this compound.

Chemical Reactions Analysis

N-(4-FLUOROPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the phenyl and triazole rings.

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique chemical structure and biological activity. It has been studied for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent . In medicinal chemistry, it is explored for its ability to interact with various biological targets, making it a valuable scaffold for drug design and development. Additionally, its pharmacokinetic and molecular modeling studies have shown promising results, further supporting its potential in drug discovery .

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity, leading to its biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

N-(4-FLUOROPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings. The presence of different substituents, such as fluorophenyl and phenyl groups, contributes to the unique properties and biological activities of each compound. N-(4-FLUOROPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its specific substituents and their impact on its pharmacological potential.

Properties

Molecular Formula

C20H20FN5OS

Molecular Weight

397.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20FN5OS/c1-2-6-16-23-24-20-26(16)25-17(13-7-4-3-5-8-13)18(28-20)19(27)22-15-11-9-14(21)10-12-15/h3-5,7-12,17-18,25H,2,6H2,1H3,(H,22,27)

InChI Key

OCQGAQPDAUMAMR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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